



### **AXT-914's role in calcium homeostasis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AXT-914   |           |
| Cat. No.:            | B10819877 | Get Quote |

An in-depth analysis of **AXT-914**, an investigational oral calcilytic, reveals its significant but complex role in calcium homeostasis. Developed to modulate the calcium-sensing receptor (CaSR), **AXT-914** has been evaluated in both preclinical and clinical settings for its potential to treat disorders of calcium metabolism, including hypoparathyroidism and osteoporosis. This technical guide synthesizes the available data on **AXT-914**, detailing its mechanism of action, summarizing quantitative outcomes from key studies, outlining experimental protocols, and visualizing its physiological pathway.

### **Core Mechanism of Action**

**AXT-914** is a small molecule, quinazolin-2ne derivative that functions as a negative allosteric modulator, or "calcilytic," of the calcium-sensing receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells. Its primary function is to detect extracellular calcium levels and regulate the secretion of parathyroid hormone (PTH) accordingly.

Under normal physiological conditions, high extracellular calcium levels activate the CaSR, which in turn inhibits the synthesis and release of PTH. Conversely, low calcium levels lead to CaSR inactivation and subsequent PTH secretion. PTH acts on bone and kidneys to increase serum calcium levels, thus completing a negative feedback loop.

**AXT-914** antagonizes the CaSR, essentially tricking the parathyroid gland into perceiving a state of hypocalcemia.[1][2] This antagonism blocks the inhibitory signal of extracellular calcium, leading to a rapid, transient, and robust release of endogenous PTH.[1] The therapeutic goal is to harness this induced PTH pulse to achieve physiological effects, such as



increasing bone formation in osteoporosis or correcting hypocalcemia in hypoparathyroidism. [1][2]



Click to download full resolution via product page

**Caption: AXT-914** Mechanism of Action on the Parathyroid Gland.

# **Preclinical and Clinical Efficacy Data**



**AXT-914** has been investigated in various models, from cell-based assays to animal studies and human clinical trials. The quantitative outcomes of these studies are summarized below.

### **Preclinical Studies in Animal Models**

Preclinical research focused on rat models of postsurgical hypoparathyroidism and a mouse model of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by a gain-of-function mutation in the CaSR gene.[2][3]

Table 1: Efficacy of AXT-914 in a Rat Model of Postsurgical Hypoparathyroidism

| Parameter                 | Treatment Group (Oral<br>AXT-914) | Outcome   |
|---------------------------|-----------------------------------|-----------|
| Serum PTH                 | 5 and 10 mg/kg for 2<br>weeks     | Increased |
| Serum Calcium             | 5 and 10 mg/kg for 2 weeks        | Increased |
| Serum Phosphorus          | 5 and 10 mg/kg for 2 weeks        | Decreased |
| Urinary Calcium Excretion | 5 and 10 mg/kg for 2 weeks        | Decreased |

Source: Data synthesized from a study in female Wistar rats with hemi-parathyroidectomy.[2]

Table 2: Efficacy of **AXT-914** in a Mouse Model of ADH1 (Nuf Mice)

| Parameter                               | Vehicle-Treated<br>(n=6) | AXT-914-Treated<br>(10 mg/kg, n=7) | P-value |
|-----------------------------------------|--------------------------|------------------------------------|---------|
| Plasma PTH (at 30 min)                  | 23 ± 4 pmol/l            | 104 ± 29 pmol/l                    | <0.05   |
| Plasma Adjusted<br>Calcium (at 120 min) | 1.84 ± 0.02 mmol/l       | 2.03 ± 0.02 mmol/l                 | <0.001  |

Source: Data from a study in a mouse model with a heterozygous gain-of-function CaSR mutation.[3]



### **Human Clinical Trials**

Early-phase clinical trials were conducted in healthy volunteers and postmenopausal women to assess the pharmacokinetics, pharmacodynamics, and tolerability of **AXT-914**.[1] The primary goal was to determine if the transient PTH release could translate into a bone-anabolic effect, similar to teriparatide (Forteo).[1]

Table 3: Change in Total Serum Calcium in a 4-Week Study in Postmenopausal Women

| Treatment Group       | Dose  | Mean Increase from<br>Baseline |
|-----------------------|-------|--------------------------------|
| AXT-914               | 45 mg | 8.0%                           |
| AXT-914               | 60 mg | 10.7%                          |
| Teriparatide (Forteo) | 20 μg | 1.3%                           |
| Placebo               | N/A   | 1.0%                           |

Source: Data from a randomized, double-blind, active- and placebo-controlled study.[1]

While **AXT-914** successfully and reproducibly induced the desired sharp, transient PTH release profiles, the 4-week study in postmenopausal women was terminated after a planned interim analysis.[1] This was due to a lack of the expected anabolic effect on bone formation biomarkers and dose-limiting effects on serum calcium, which showed a persistent, dose-related increase.[1]

# **Experimental Protocols**

Detailed experimental protocols from the published studies are summarized below based on the available information.

## **Animal Study Protocols**

- 1. Rat Model of Postsurgical Hypoparathyroidism:
- Subjects: 10-week-old female Wistar rats.[2]



- Model Creation: Two models were established: hemi-parathyroidectomy and total parathyroidectomy with autotransplantation.[2]
- Drug Administration: **AXT-914** or vehicle was administered orally for 2 to 3 weeks at doses of 5 and 10 mg/kg.[2]
- Sample Collection & Analysis: Blood and urine samples were collected to measure serum PTH, calcium, and phosphorus levels, as well as urinary calcium excretion.[2] At the end of the study, autotransplanted parathyroid tissues were collected for histological examination.[2]



Click to download full resolution via product page

**Caption:** Experimental Workflow for the Rat Hypoparathyroidism Study.

#### 2. Mouse Model of ADH1:

- Subjects: Adult male and female Nuf mice, which carry a heterozygous gain-of-function CaSR mutation (Leu723Gln).[3]
- Drug Administration: A single 10 mg/kg dose of AXT-914 or vehicle was administered by oral gavage.[3]



• Sample Collection & Analysis: Blood samples were collected at 30 minutes post-dose to measure plasma PTH and at 120 minutes post-dose to measure plasma albumin-adjusted calcium, phosphate, magnesium, and creatinine.[3]

# **Human Clinical Trial Protocol (Postmenopausal Women)**

- Study Design: A randomized, double-blind, active- and placebo-controlled, 4-week repeatdose, parallel-group study.[1]
- Subjects: Healthy postmenopausal women.[1]
- Treatment Arms:
  - AXT-914 (45 mg, once daily)
  - AXT-914 (60 mg, once daily)
  - Placeho
  - Active control: Teriparatide (Forteo, 20 μg, subcutaneous injection)[1]
- Primary Endpoints: Changes in circulating bone biomarkers.[1]
- Safety Endpoint: Total serum calcium levels.[1]
- Outcome Measurement: Blood samples were collected to assess pharmacokinetic (PK)
  profiles of AXT-914 and pharmacodynamic (PD) effects, including PTH release profiles, bone
  biomarkers, and serum calcium.[1]

### Conclusion

**AXT-914** is a potent, orally active calcilytic that effectively antagonizes the calcium-sensing receptor to induce a sharp, transient release of parathyroid hormone. Preclinical studies demonstrated its potential to correct abnormal calcium and phosphorus homeostasis in models of hypoparathyroidism and ADH1.[2][3][4] However, in a clinical trial involving postmenopausal women, the PTH release did not translate into the desired bone-anabolic response.[1] Furthermore, the treatment led to a persistent, dose-related increase in serum calcium, raising safety concerns and leading to the trial's early termination.[1] These findings highlight the



complex challenge of mimicking the precise physiological effects of endogenous PTH pulses with a small molecule modulator for the treatment of osteoporosis, while suggesting that its utility may lie in targeted applications for specific hypocalcemic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AXT914 a novel, orally-active parathyroid hormone-releasing drug in two early studies of healthy volunteers and postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Therapeutic Approach Using a Calcilytic (AXT914) for Postsurgical Hypoparathyroidism in Female Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AXT-914's role in calcium homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819877#axt-914-s-role-in-calcium-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com